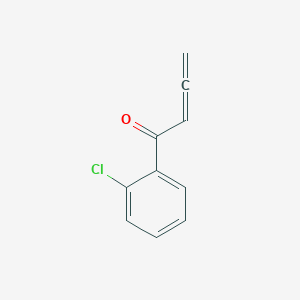
1-(2-Chlorophenyl)buta-2,3-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a propadienyl group attached to a 2-chlorophenyl ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)buta-2,3-dien-1-one typically involves the reaction of 2-chlorophenyl magnesium bromide with a suitable ketone precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediates and their subsequent transformation into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1-(2-Chlorophenyl)buta-2,3-dien-1-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-Chlorophenyl)buta-2,3-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzyl para-chlorophenyl ketone: Shares a similar chlorophenyl group but differs in the rest of the structure.
2-chlorophenyl methyl ketone: Another related compound with a simpler structure.
Uniqueness
1-(2-Chlorophenyl)buta-2,3-dien-1-one is unique due to its propadienyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
生物活性
1-(2-Chlorophenyl)buta-2,3-dien-1-one, also known as a derivative of chalcone, has garnered attention due to its potential biological activities. This compound is primarily studied for its antimicrobial , antiviral , and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
This compound features a conjugated system that enhances its reactivity and biological interactions. The presence of the chlorophenyl group contributes to its lipophilicity, which may influence its ability to penetrate biological membranes.
The mechanism of action of this compound involves interactions with various biological targets:
- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is critical for cell division. This action leads to antiproliferative effects in cancer cells by disrupting the mitotic spindle formation .
- Apoptosis Induction : Flow cytometry studies indicate that this compound can induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases (G2/M phase) .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy can be attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Antiviral Activity
In vitro studies have demonstrated that this compound possesses antiviral activity, potentially by inhibiting viral replication mechanisms or by interfering with viral entry into host cells.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 23–33 | Tubulin polymerization inhibition |
| MDA-MB-231 (Triple-negative Breast) | 10–33 | Apoptosis induction and cell cycle arrest |
| HeLa (Cervical) | 15–30 | Induction of apoptosis |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Study on Antiproliferative Effects
A study evaluated the antiproliferative activity of various derivatives of buta-2,3-dien-1-one, including this compound. The results indicated that this compound effectively reduced cell viability in MCF-7 and MDA-MB-231 cell lines, comparable to established chemotherapeutic agents .
Study on Mechanism Exploration
Another investigation focused on the mechanism by which this compound induces apoptosis. The study utilized confocal microscopy to visualize microtubule organization post-treatment and confirmed significant alterations in microtubule dynamics .
属性
InChI |
InChI=1S/C10H7ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUGJGGIIBASLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














